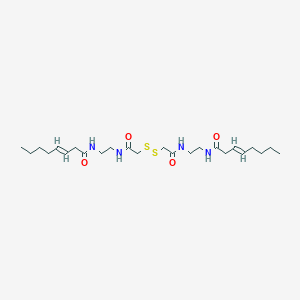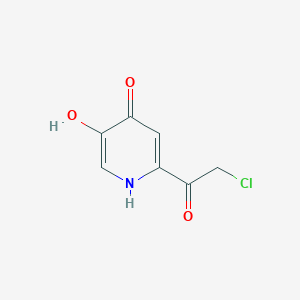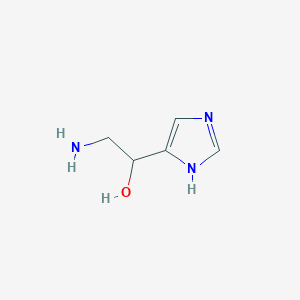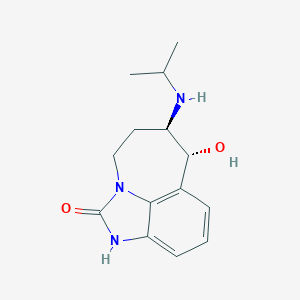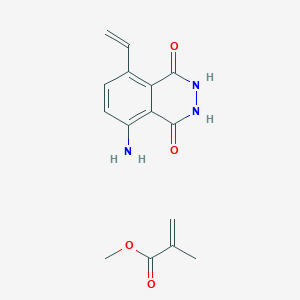
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is a synthetic polymer that has gained significant attention in the field of materials science and biomedical research. This copolymer has unique properties that make it a promising candidate for various applications, including drug delivery, tissue engineering, and biosensors.
Mechanism Of Action
The mechanism of action of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is not fully understood. However, it is believed that the copolymer interacts with the biological environment, including cells and tissues, through various mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to the controlled release of drugs, promotion of cell growth, and sensing of analytes.
Biochemical And Physiological Effects
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. The copolymer has also been shown to promote cell adhesion and proliferation, indicating its potential use in tissue engineering. In addition, the copolymer has been shown to have good biocompatibility and biodegradability, which are important properties for biomedical applications.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer in lab experiments include its unique properties, including its controlled release behavior, biocompatibility, and biodegradability. However, the copolymer also has limitations, including its complex synthesis process and limited availability.
Future Directions
There are several future directions for the research and development of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer. These include:
1. Further optimization of the synthesis method to improve the copolymer's properties and reduce the cost of production.
2. Exploration of the copolymer's potential in targeted drug delivery and cancer therapy.
3. Investigation of the copolymer's potential in tissue engineering, including its use in the development of scaffolds and hydrogels.
4. Development of biosensors based on the copolymer for the detection of various analytes.
5. Study of the copolymer's interactions with biological systems to better understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is a promising synthetic polymer with unique properties that make it a promising candidate for various applications, including drug delivery, tissue engineering, and biosensors. The copolymer's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this copolymer are needed to fully explore its potential in biomedical applications.
Synthesis Methods
The synthesis of 5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer involves the copolymerization of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione (AVPD) and methyl methacrylate (MMA). The copolymerization can be carried out by various methods, including solution polymerization, emulsion polymerization, and suspension polymerization. The choice of the method depends on the desired properties of the copolymer and the intended application.
Scientific Research Applications
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer has been extensively studied for its potential applications in drug delivery, tissue engineering, and biosensors. In drug delivery, the copolymer can be used as a carrier for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs. The copolymer can also be used in tissue engineering to promote cell growth and tissue regeneration. In biosensors, the copolymer can be used as a sensing material for the detection of various analytes, including glucose, cholesterol, and uric acid.
properties
CAS RN |
121864-91-3 |
|---|---|
Product Name |
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer |
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5-amino-8-ethenyl-2,3-dihydrophthalazine-1,4-dione;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2.C5H8O2/c1-2-5-3-4-6(11)8-7(5)9(14)12-13-10(8)15;1-4(2)5(6)7-3/h2-4H,1,11H2,(H,12,14)(H,13,15);1H2,2-3H3 |
InChI Key |
PWXMHKVWMZURIL-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
synonyms |
5-amino-8-vinylphthalazine-1,4(2H,3H)-dione -methyl methacrylate copolymer AVPD-MMA copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



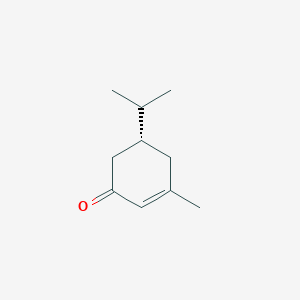
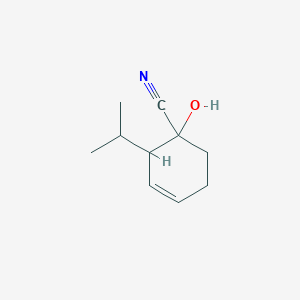
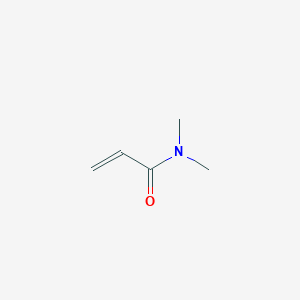
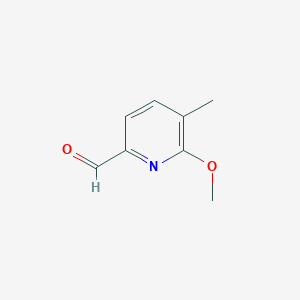
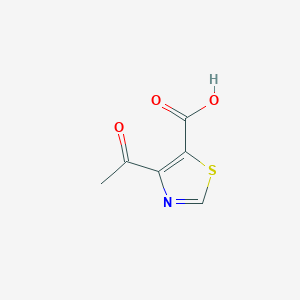
![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
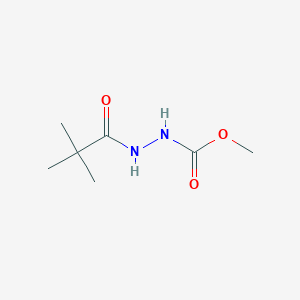
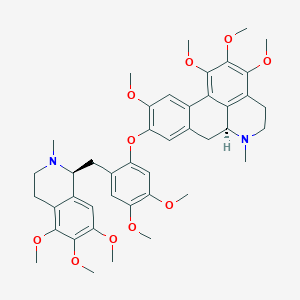
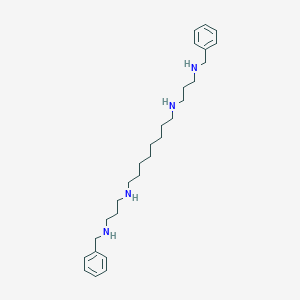
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
